(1,1-Diphenylethyl)triphenylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

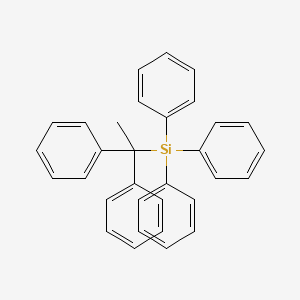

(1,1-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si. It is characterized by the presence of a silicon atom bonded to a triphenyl group and a 1,1-diphenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Diphenylethyl)triphenylsilane typically involves the reaction of triphenylsilane with 1,1-diphenylethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the silicon-hydrogen bond to the carbon-carbon double bond of 1,1-diphenylethylene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrosilylation Reactions

(1,1-Diphenylethyl)triphenylsilane participates in hydrosilylation processes, particularly with alkenes. A study demonstrated its synthesis via catalytic hydrosilylation of 1,1'-diphenylethylene (DPE) using triphenylsilane (Ph₃SiH) in tetrahydrofuran (THF) at 60°C for 24 hours, achieving a 79% yield . Key steps include:

-

Catalyst : [K(18-crown-6)SiPh₃] facilitates Si–H bond activation.

-

Mechanism : Radical-mediated silyl migration, supported by ¹H and ²⁹Si NMR evidence .

-

Deuterated Analog : Synthesis of (2,2'-diphenylethyl)triphenylsilane-d₁ confirmed mechanistic pathways via isotopic labeling .

Reaction Conditions & Outcomes

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,1'-DPE | [K(18-crown-6)SiPh₃] | 60 | 24 | 79 |

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, typical of silanes. While direct data on this compound hydrolysis is limited, analogous triphenylsilane derivatives hydrolyze to form silanols . For example:

-

Triphenylsilanol Synthesis : Hydrolysis of diphenyldichlorosilane with phenyl Grignard reagents yields triphenylsilanol (97–98% purity) .

Thermal Decomposition

Thermal stability studies on related triphenylsilane derivatives reveal radical-mediated decomposition pathways:

-

Activation Energy : 70.1 kcal/mol for phenyl radical elimination .

-

Byproducts : Include biphenyl and residual silane oligomers .

Radical-Mediated Reactions

The compound’s stability under radical conditions is evidenced by:

-

Silyl Migration : NMR studies confirm a radical chain mechanism during hydrosilylation, with silyl groups migrating to ethylene carbons .

-

Isotope Effects : Primary deuterium isotope effects (kₐ/kₐ ≈ 2.0) validate homolytic Si–H cleavage as the rate-determining step .

Comparative Reactivity

This compound shows distinct reactivity compared to simpler silanes:

Scientific Research Applications

(1,1-Diphenylethyl)triphenylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.

Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1,1-Diphenylethyl)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements allows it to participate in a wide range of chemical reactions. The pathways involved often include the formation of intermediate silanols or siloxanes, which can further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

- (1,2-Diphenylethyl)triphenylsilane

- (2,2-Diphenylethyl)triphenylsilane

- (Dichloromethyl)triphenylsilane

- (Diphenylmethyl)triphenylsilane

Uniqueness

(1,1-Diphenylethyl)triphenylsilane is unique due to the specific arrangement of its phenyl groups and the 1,1-diphenylethyl moiety. This structural configuration imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the 1,1-diphenylethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Biological Activity

(1,1-Diphenylethyl)triphenylsilane is a silane compound characterized by its unique structure, which includes a silicon atom bonded to three phenyl groups and a diphenylethyl group. This compound has garnered attention in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications, particularly in the fields of pharmacology and materials science. Below are some key areas of interest:

Anticancer Activity

Studies have shown that silane compounds can exhibit anticancer properties. For instance, triphenylsilanes have been investigated for their ability to inhibit cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.

Antioxidant Properties

Silane derivatives have also been noted for their antioxidant capabilities. By scavenging free radicals, these compounds may protect cells from oxidative damage, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of related silanes, providing insights that may be applicable to this compound.

Table 1: Summary of Biological Activities of Silane Compounds

Mechanistic Insights

The biological activity of this compound may be influenced by its ability to interact with cellular components. The presence of multiple phenyl groups could enhance its lipophilicity, allowing for better membrane penetration and interaction with target sites within cells.

Properties

Molecular Formula |

C32H28Si |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

1,1-diphenylethyl(triphenyl)silane |

InChI |

InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |

InChI Key |

KTUPZPLJFRWFNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.